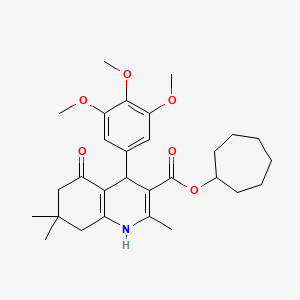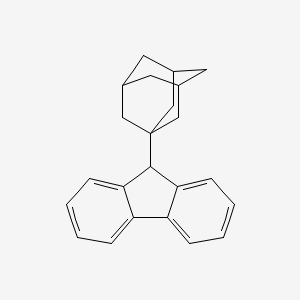![molecular formula C14H8Br2ClNO4 B11077218 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde](/img/structure/B11077218.png)
3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. The general synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Addition of bromine atoms to the benzene ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Chlorination: Introduction of a chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Benzaldehyde: Introduction of the aldehyde group through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzoic acid.
Reduction: 3,5-Dibromo-4-[(2-chloro-6-aminobenzyl)oxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Involved in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology:
- Potential use in the development of fluorescent dyes for biological imaging.
Medicine:
- Investigated for its potential as an anticancer agent due to its ability to form bioactive compounds.
Industry:
- Utilized in the synthesis of materials for organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde exerts its effects depends on the specific application. For instance, in Suzuki-Miyaura cross-coupling reactions, the compound acts as an electrophile, undergoing oxidative addition with palladium catalysts to form new carbon-carbon bonds. In biological systems, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects.
Comparison with Similar Compounds
- 3,5-Dibromo-4-chloropyridine
- 3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt
Comparison:
- 3,5-Dibromo-4-[(2-chloro-6-nitrobenzyl)oxy]benzaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which provide versatility in chemical reactions and potential applications.
- 3,5-Dibromo-4-chloropyridine lacks the nitro group, making it less reactive in certain types of reactions.
- 3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt has different solubility and reactivity profiles due to the presence of the sulfonic acid group.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C14H8Br2ClNO4 |
|---|---|
Molecular Weight |
449.48 g/mol |
IUPAC Name |
3,5-dibromo-4-[(2-chloro-6-nitrophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H8Br2ClNO4/c15-10-4-8(6-19)5-11(16)14(10)22-7-9-12(17)2-1-3-13(9)18(20)21/h1-6H,7H2 |
InChI Key |
IKCTZKVSYPTISU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2Br)C=O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7Z)-N-(3-ethoxycarbonyl-5-phenylthiophen-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11077136.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11077143.png)
![3-({2-[(4-Chlorophenyl)methoxy]ethyl}amino)benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B11077144.png)
![N-{4-[4-(1-Adamantyl)piperazino]-6-chloro-1,3,5-triazin-2-YL}-N-[4-(trifluoromethoxy)phenyl]amine](/img/structure/B11077145.png)
![(10Z)-7-(2-chlorophenyl)-10-[(2-methyl-1H-indol-3-yl)methylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B11077152.png)
![6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B11077154.png)
![3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11077155.png)
![N-[(2Z)-4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11077160.png)

![Ethyl 4-(4-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11077168.png)
![(10R,11S,15R,16S)-16-(4-methylbenzoyl)-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B11077170.png)

![(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-methyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11077182.png)
![5-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11077210.png)
